molecular formula C7H9IN2 B12991434 6-Iodo-N1-methylbenzene-1,2-diamine

6-Iodo-N1-methylbenzene-1,2-diamine

Cat. No.: B12991434
M. Wt: 248.06 g/mol
InChI Key: IVJXVAOQDLNKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-N1-methylbenzene-1,2-diamine is a chemical compound with the molecular formula C7H9IN2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a methylated diamine group

Preparation Methods

The synthesis of 6-Iodo-N1-methylbenzene-1,2-diamine typically involves electrophilic aromatic substitution reactions. One common method is the iodination of N1-methylbenzene-1,2-diamine. . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-Iodo-N1-methylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, iodination typically results in the formation of mono- or di-iodinated products.

Scientific Research Applications

6-Iodo-N1-methylbenzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Iodo-N1-methylbenzene-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the diamine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Iodo-N1-methylbenzene-1,2-diamine can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H9IN2

Molecular Weight

248.06 g/mol

IUPAC Name

3-iodo-2-N-methylbenzene-1,2-diamine

InChI

InChI=1S/C7H9IN2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,10H,9H2,1H3

InChI Key

IVJXVAOQDLNKLL-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=C1I)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.